Carboxy Gliclazide
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Overview
Description
Carboxy Gliclazide is a chemical derivative of Gliclazide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. The unique feature of this compound is the addition of a carboxyl group, which alters its chemical properties and research applications . This compound is primarily used in biochemical and pharmacological analyses to study its interactions with various enzymes and receptors at the molecular level .
Mechanism of Action
- Closure of these channels leads to a decrease in potassium efflux, resulting in depolarization of the β cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy Gliclazide can be synthesized through a series of chemical reactions involving Gliclazide as the starting materialThis can be achieved through various organic reactions, such as carboxylation or oxidation processes, under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a stable form suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Carboxy Gliclazide undergoes several types of chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The carboxyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carboxy Gliclazide has a wide range of scientific research applications, including:
Chemistry: Used to study the kinetics and mechanisms of enzyme-substrate interactions.
Biology: Helps in understanding the role of glucose transporters and their regulation.
Medicine: Investigated for its potential therapeutic effects and interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays .
Comparison with Similar Compounds
- Glimepiride
- Glyburide
- Glipizide
- Tolbutamide
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706585 |
Source
|
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38173-52-3 |
Source
|
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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